molecular formula C15H18N2O2S2 B5650527 Propan-2-yl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate

Propan-2-yl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate

Cat. No.: B5650527
M. Wt: 322.5 g/mol
InChI Key: AKIZTWQWTUMPAP-UHFFFAOYSA-N
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Description

Propan-2-yl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate is a thienopyrimidine derivative characterized by a fused benzothieno-pyrimidine core with a tetrahydro-cyclohexene ring. The compound features a sulfanylacetate ester substituent at position 4 of the pyrimidine ring, where the ester group is a propan-2-yl (isopropyl) moiety.

The synthesis of related tetrahydrobenzothieno[2,3-d]pyrimidine derivatives typically begins with the Gewald reaction, as described in , using cyclohexanone, ethyl cyanoacetate, and sulfur to form the thiophene intermediate . Subsequent reactions with formamide yield the pyrimidinone scaffold, which is functionalized via chlorination (using POCl₃) and nucleophilic substitution to introduce diverse substituents at position 4 . The propan-2-yl sulfanyl acetate group in the target compound likely arises from a similar substitution reaction, where the chloro intermediate reacts with a thiol-containing acetate ester.

Thienopyrimidines are pharmacologically significant, with reported activities including anticancer, antimicrobial, and antiviral effects .

Properties

IUPAC Name

propan-2-yl 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-9(2)19-12(18)7-20-14-13-10-5-3-4-6-11(10)21-15(13)17-8-16-14/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIZTWQWTUMPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a benzothiophene derivative with a suitable amine to form the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Propan-2-yl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to its anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Biological Activity Reference
Target Compound Propan-2-yl sulfanyl acetate C₁₄H₁₉N₂O₂S₂ 335.44* Not reported
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (2) Ketone C₉H₈N₂OS 192.24 Precursor for derivatives
Chloro derivative (3) Chloro C₉H₈ClN₂S 226.69 Intermediate for synthesis
Thiourea derivative (CAS 219654-75-8) Thiourea C₁₁H₁₂N₄S₂ 264.37 Not reported
N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) Pyridyl amide C₁₇H₁₅N₅OS 353.40 Broad-spectrum antimicrobial
3-Benzyl-2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-... (4d) Piperazine-linked S-alkyl chain C₂₉H₃₀N₄O₃S₂ 562.70 Anticancer (in vitro)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-... (11a) Benzylidene C₂₀H₁₀N₄O₃S 386.37 Not reported

Key Comparisons

Substituent Effects on Bioactivity

  • However, its biological activity remains uncharacterized in the provided evidence.
  • Pyridyl amide (2g): Demonstrates broad-spectrum antimicrobial activity against Pseudomonas aeruginosa and other pathogens, attributed to the pyridine moiety’s ability to engage in hydrogen bonding and π-π stacking with microbial enzymes .
  • Piperazine-linked S-alkyl derivatives (4d, 6a–c): Exhibit anticancer activity, likely due to the piperazine group’s role in enhancing solubility and targeting kinase domains .

Structural Conformation

The crystal structure of a related ethyl 2-phenyl-4-(prop-2-yn-1-yloxy) derivative () reveals that the fused thieno[2,3-d]pyrimidine system is nearly planar, with a half-chair conformation in the tetrahydro-pyridine ring. This rigidity may facilitate interactions with biological targets, such as DNA or enzymes .

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